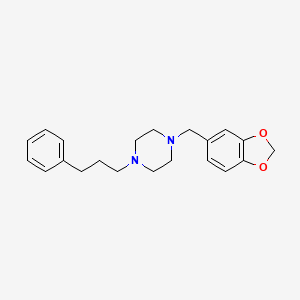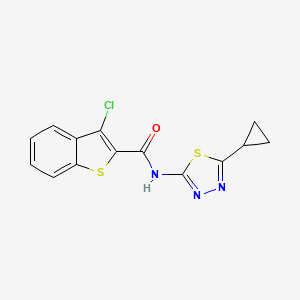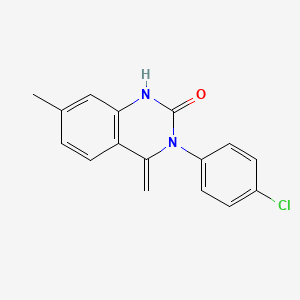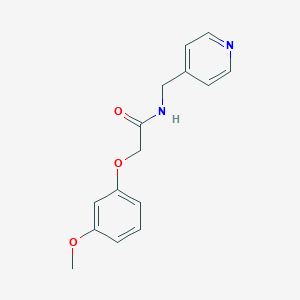
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine, commonly referred to as BPAP, is a chemical compound that belongs to the class of piperazine derivatives. BPAP has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of BPAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. BPAP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
BPAP has been found to have a range of biochemical and physiological effects in various animal models. These effects include the stimulation of locomotor activity, the enhancement of learning and memory, the reduction of anxiety and depression-like behaviors, and the improvement of sleep quality. BPAP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
BPAP has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BPAP has some limitations, including its limited solubility in water and its relatively short half-life in vivo. These limitations may affect its use in certain experimental settings.
将来の方向性
BPAP has significant potential for future research and development. Some possible future directions include the investigation of its therapeutic potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, the development of novel BPAP derivatives with improved pharmacological properties, and the exploration of its potential as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the mechanism of action of BPAP and its potential applications in various fields of scientific research.
合成法
BPAP can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with 3-phenylpropanol to form the intermediate 1-(1,3-benzodioxol-5-yl)-4-(3-phenylpropan-1-ol)piperazine. This intermediate is then treated with trifluoroacetic acid to obtain the final product, BPAP. The synthesis of BPAP has been optimized to improve its yield and purity.
科学的研究の応用
BPAP has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, BPAP has been found to have a neuroprotective effect and can enhance cognitive function. In pharmacology, BPAP has been shown to have potential as a therapeutic agent for the treatment of depression, anxiety, and sleep disorders. In medicinal chemistry, BPAP has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-5-18(6-3-1)7-4-10-22-11-13-23(14-12-22)16-19-8-9-20-21(15-19)25-17-24-20/h1-3,5-6,8-9,15H,4,7,10-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIKENQPVMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-phenylpropyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)

![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)